molecular formula C21H21N5O2 B11259588 N-(2-methoxy-5-methylphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxy-5-methylphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11259588
M. Wt: 375.4 g/mol
InChI Key: OEUYGADTCUXRFK-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for various pharmacological applications.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-13-9-10-17(28-3)16(11-13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-7-5-4-6-8-15/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)

InChI Key

OEUYGADTCUXRFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides under microwave conditions at 140°C in dry toluene. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method is eco-friendly and demonstrates good functional group tolerance, resulting in high yields.

Chemical Reactions Analysis

N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of JAK1 and JAK2 enzymes, which play crucial roles in the signaling pathways of cytokines and growth factors. By inhibiting these enzymes, the compound can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

Similar compounds to N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidines such as:

The uniqueness of N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

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